2,7-萘二磺酸,4,5-二羟基-,单钠盐

描述

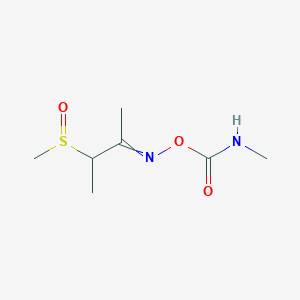

“2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt” is a compound with the molecular formula C10H7NaO8S2 . It is also known by other names such as Sodium chromotropate and sodium 4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate . The compound has a molecular weight of 342.3 g/mol .

Molecular Structure Analysis

The compound’s structure includes a naphthalene core substituted by hydroxy groups at positions 4 and 5, and sulfonic acid groups at positions 2 and 7 . The InChI string representation of the compound isInChI=1S/C10H8O8S2.Na/c11-8-3-6 (19 (13,14)15)1-5-2-7 (20 (16,17)18)4-9 (12)10 (5)8;/h1-4,11-12H, (H,13,14,15) (H,16,17,18);/q;+1/p-1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.3 g/mol . It has 3 hydrogen bond donor counts and 8 hydrogen bond acceptor counts .科学研究应用

合成和化学应用

萘衍生物的合成

与目标化合物密切相关的 1,3-二羟基萘,其合成涉及萘磺酸钠的碱熔。该过程,包括通过光催化氧化对萘进行有效二羟基化,提供了一种更简单、更环保的方法,突出了该化合物在用于染料和其他化学应用的萘衍生物中的作用 (张,2005).

环境应用

废水处理中的生物强化

研究表明,使用颗粒混合微生物培养物降解萘磺酸(与 2,7-萘二磺酸结构相关)是有效的。这表明在处理含有类似化合物的废水中进行生物强化的潜力,从而在不产生有害中间体的情况下实现完全降解 (Glancer-Šoljan 等人,2001).

药物化学和药物开发

杂环萘酰亚胺

与 2,7-萘二磺酸的核心类似,萘框架对于开发用于医药应用的萘酰亚胺衍生物至关重要。这些化合物通过非共价键与生物分子相互作用,在医药应用中显示出广泛的潜力,包括抗癌、抗菌、抗真菌、抗病毒和抗抑郁活性。一些萘酰亚胺衍生物正在进行临床试验,表明该化合物的框架可能有助于开发新的药物 (龚等人,2016).

分析和环境化学

环境样品中萘酸的表征

为表征与 2,7-萘二磺酸结构相似的萘酸而开发的质谱方法,有助于了解它们对环境和毒性的影响。这些分析技术对于评估油砂和其他受影响水域中此类化合物的存在和降解至关重要 (Headley 等人,2009).

安全和危害

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing when handling similar chemical compounds . Personal protective equipment and adequate ventilation should be used .

作用机制

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Sodium chromotropate may be involved in various biochemical pathways. It is used to improve the visualization of trichothecenes on developed TLC plates and serves as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known to be used in the production of dyes and pigments, suggesting that it may have a significant impact on coloration processes .

属性

IUPAC Name |

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOFRGSTDARPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063224 | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt | |

CAS RN |

3888-44-6 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the analytical applications of Sodium Chromotropate according to the provided research?

A1: Sodium Chromotropate is utilized as a colorimetric reagent for the quantitative determination of Blasticidin S, an antifungal substance. [] The method relies on the oxidative degradation of the N-methyl group in Blasticidin S using potassium permanganate, resulting in formaldehyde. Sodium Chromotropate then reacts with the generated formaldehyde, producing a colored compound suitable for spectrophotometric analysis. []

Q2: Are there any other chemical methods for Blasticidin S determination mentioned in the research, besides using Sodium Chromotropate?

A2: Yes, the research describes two additional methods for Blasticidin S determination. [] The first method involves separating Blasticidin S hydrochloride from contaminants via thin-layer chromatography, followed by direct spectrophotometric measurement at 275 nm in an acidic medium. [] The second method employs a two-step process: Blasticidin S is initially degraded by heating with hydroxylamine, and the resulting product undergoes diazo-coupling with diazosulfanilate, yielding a colored compound for colorimetric analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。